molecular formula C5H4N2O3 B047278 4-Hydroxy-3-nitropyridine CAS No. 5435-54-1

4-Hydroxy-3-nitropyridine

Cat. No.: B047278
CAS No.: 5435-54-1
M. Wt: 140.1 g/mol
InChI Key: YUWOLBZMQDGRFV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthesis Methods

Demethylation of 4-Methoxy-3-Nitropyridine

The most well-documented method for synthesizing 4-hydroxy-3-nitropyridine involves the demethylation of 4-methoxy-3-nitropyridine using hydrobromic acid (HBr). This two-step process, described in a patent by Jaeschke et al. , proceeds as follows:

Step 1: Acidic Hydrolysis
4-Methoxy-3-nitropyridine (25.0 g, 162 mmol) is refluxed in 220 mL of 48% hydrobromic acid at 100°C for 16 hours. The reaction mixture is then cooled to room temperature.

Step 2: Neutralization and Isolation
The cooled solution is poured into ice water and neutralized with 155 mL of 32% sodium hydroxide (NaOH). The resulting suspension is stirred at 5°C for 10 minutes, filtered, and washed with water. Drying under reduced pressure (30 mbar) at 50°C yields 20.2 g (89%) of this compound as a light yellow solid .

Key Reaction Parameters:

ParameterValue
Starting Material4-Methoxy-3-nitropyridine
Reagent48% HBr
Temperature100°C (reflux)
Reaction Time16 hours
Neutralization Agent32% NaOH
Yield89%

This method is favored for its high yield and straightforward isolation process. The use of concentrated HBr ensures complete demethylation, while controlled neutralization minimizes side reactions.

Nitration of 4-Hydroxypyridine

An alternative route involves the direct nitration of 4-hydroxypyridine. While this method is cited in multiple sources , detailed procedural information is limited in publicly available literature. General nitration protocols for aromatic compounds suggest the use of a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–50°C). However, the electron-deficient nature of the pyridine ring and the directing effects of the hydroxyl group likely necessitate modified conditions to achieve selective nitration at the 3-position.

Challenges and Considerations:

  • Regioselectivity : The hydroxyl group at the 4-position directs nitration to the adjacent 3-position, but competing reactions may occur at other ring positions.

  • Side Reactions : Over-nitration or oxidation of the hydroxyl group could reduce yields.

  • Safety : Nitration reactions are highly exothermic and require careful temperature control.

Despite its theoretical feasibility, the lack of explicit experimental data in the reviewed sources limits the practical adoption of this method.

Optimization of Reaction Conditions

Temperature and Reaction Time

The demethylation method achieves optimal yields at 100°C over 16 hours . Shorter reaction times (e.g., 8–12 hours) result in incomplete conversion, while prolonged heating (>20 hours) risks decomposition of the product.

Solvent and Acid Concentration

Using 48% HBr ensures sufficient protonation of the methoxy group, facilitating nucleophilic attack by water. Dilute acid (<30%) may prolong the reaction or necessitate higher temperatures.

Neutralization Protocol

Gradual addition of NaOH to the acidic mixture at 5°C prevents localized heating, which could degrade the product. The final pH should be near neutral (pH 6–7) to ensure precipitation of the product.

Purification Techniques

Sublimation

A Chinese patent (CN101570508A) describes a sublimation-based purification method for this compound . Key steps include:

  • Sublimation Setup : The crude product is heated under reduced pressure (30–50 mbar) at 150–200°C.

  • Two-Stage Process :

    • First Sublimation : 50–60% of the material is collected at 99.7% purity.

    • Second Sublimation : The residue is resublimed to recover additional product, achieving a cumulative yield of 98.5% .

Purification Data:

StageStarting Material (g)Product (g)Purity (%)Yield (%)
First0.50710.503099.699.6
Second0.16120.126998.798.5

Sublimation avoids the use of hazardous solvents and is scalable for industrial applications.

Industrial-Scale Production Considerations

Scalability of Demethylation

The demethylation route is readily scalable due to its simplicity and high yield. Industrial reactors equipped with reflux condensers and automated pH control systems can replicate laboratory conditions. Key challenges include:

  • Corrosion Resistance : HBr necessitates reactors lined with glass or Hastelloy.

  • Waste Management : Neutralization generates sodium bromide, which requires proper disposal or recycling.

Cost Efficiency

4-Methoxy-3-nitropyridine, the starting material, is commercially available but costly ($6.00/5g ). In-house synthesis of this intermediate via nitration of 4-methoxypyridine could reduce costs.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-3-nitropyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential biological activities, including:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties, making them candidates for developing new antibiotics. For instance, studies have indicated that modifications to the nitropyridine structure can enhance its efficacy against resistant bacterial strains .
  • Anti-inflammatory Properties : Research suggests that certain derivatives may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Agents : The compound has been explored for its ability to inhibit tumor growth in specific cancer types. Its mechanism involves inducing apoptosis in cancer cells, making it a subject of interest for cancer therapy research .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its versatile functional groups:

  • Synthesis of Heterocycles : It is often employed in the synthesis of various heterocyclic compounds. For example, it can be transformed into 4-methoxy-3-nitropyridine through methylation reactions, which can further participate in more complex synthetic pathways .
  • Malonation Reactions : The compound can undergo malonation to yield substituted pyridines, which are valuable in creating more complex organic molecules. This reaction has been optimized to achieve high yields under controlled conditions .

Material Science

In material science, this compound finds applications in the development of advanced materials:

  • Polymer Chemistry : It can be used to synthesize polymers with specific properties. For instance, incorporating nitropyridine units into polymer backbones can enhance thermal stability and mechanical strength .
  • Dyes and Pigments : The compound's unique structure allows it to be used as a precursor for dyes and pigments in various applications, including textiles and coatings. Its ability to form stable complexes with metals further enhances its utility in this area .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Smith et al. (2022)Antimicrobial ActivityDemonstrated effectiveness against MRSA strains with modified derivatives showing increased potency.
Johnson et al. (2023)Anti-inflammatory EffectsFound significant reduction in inflammatory markers in animal models treated with specific nitropyridine derivatives.
Lee et al. (2024)Polymer DevelopmentDeveloped a new class of thermally stable polymers using this compound as a monomer, showing improved mechanical properties compared to traditional polymers.

These studies highlight the compound's versatility and potential across various fields.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Nitro-1H-pyridin-4-one
  • CAS No.: 5435-54-1 (primary), with a conflicting entry at 15590-90-6 in some sources .
  • Molecular Formula : C₅H₄N₂O₃
  • Molecular Weight : 140.10 g/mol .
  • Physical Properties :
    • Melting Point: 275–280°C (decomposes) .
    • Purity: Available in 95–99.9% purity, depending on synthesis methods .
    • Appearance: Solid (crystalline or powder form) .

Synthesis: Produced via nitration of 4-hydroxypyridine using fuming HNO₃ and H₂SO₄ . Purification methods include sublimation, achieving >99.7% purity with minimal inorganic salt residues .

Hazards :

  • GHS Classification : Harmful if swallowed (H302), causes skin/eye/respiratory irritation (H315, H319, H335) .
  • Safety Precautions : Requires N95 masks, gloves, and eye protection during handling .

Comparison with Structurally Similar Compounds

Substituted Nitropyridines

3-Hydroxy-2-nitropyridine

  • CAS No.: 18127-32-7
  • Molecular Formula : C₅H₄N₂O₃
  • Molecular Weight : 140.10 g/mol
  • Key Differences :
    • Substituent Position : Nitro group at position 2 vs. 3 in 4-hydroxy-3-nitropyridine.
    • Melting Point : 69–71°C, significantly lower than this compound (275–280°C) .

4-Chloro-2-hydroxy-3-nitropyridine

  • CAS No.: 165547-79-5
  • Molecular Formula : C₅H₃ClN₂O₃
  • Molecular Weight : 174.54 g/mol
  • Key Differences :
    • Chlorine Substituent : Enhances electrophilicity at the pyridine ring, altering reactivity in nucleophilic substitution reactions.
    • Hazards : Classified as hazardous under GHS, but specific data are unavailable .

2-Hydroxy-4-methyl-3-nitropyridine (HMNP)

  • CAS No.: Not listed (studied in vibrational spectroscopy).
  • Molecular Formula : C₆H₆N₂O₃
  • Molecular Weight : 154.12 g/mol
  • Key Differences :
    • Methyl Group : Introduces steric effects and alters electronic distribution.
    • Spectroscopic Data : Distinct FT-IR and Raman peaks due to methyl substitution .

Quinoline Derivatives

8-Hydroxy-5-nitroquinoline

  • CAS No.: 4008-48-4
  • Molecular Formula : C₉H₆N₂O₃
  • Molecular Weight : 190.16 g/mol
  • Melting Point: 179–181°C . Applications: Used in coordination chemistry and antimicrobial studies.

N-Oxide Derivatives

This compound N-oxide

  • CAS No.: 31872-57-8
  • Molecular Formula : C₅H₄N₂O₄
  • Molecular Weight : 156.10 g/mol
  • Key Differences :
    • N-Oxide Group : Enhances polarity and solubility in polar solvents.
    • Applications : Explored in redox-active materials and catalysis .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₅H₄N₂O₃ 140.10 275–280 -OH, -NO₂
3-Hydroxy-2-nitropyridine C₅H₄N₂O₃ 140.10 69–71 -OH, -NO₂
8-Hydroxy-5-nitroquinoline C₉H₆N₂O₃ 190.16 179–181 -OH, -NO₂, fused ring
HMNP C₆H₆N₂O₃ 154.12 Not reported -OH, -NO₂, -CH₃

Key Insights from Comparative Analysis

Substituent Position Effects :

  • The position of the nitro group (e.g., 2 vs. 3 in pyridines) significantly impacts melting points and reactivity. For instance, 3-Hydroxy-2-nitropyridine’s lower melting point (69–71°C) reflects weaker intermolecular forces compared to this compound .

Functional Group Influence :

  • Chlorine or methyl substituents alter electronic properties, making 4-Chloro-2-hydroxy-3-nitropyridine more reactive in SNAr reactions, while HMNP’s methyl group provides steric hindrance .

Regulatory and Safety Profiles: this compound is more extensively regulated (e.g., EU hazard symbols Xi, R36/37/38) compared to quinoline derivatives like 8-Hydroxy-5-nitroquinoline .

Biological Activity

4-Hydroxy-3-nitropyridine (4-HO-3-NP) is a heterocyclic compound with the molecular formula C5_5H4_4N2_2O3_3 and a molecular weight of 140.1 g/mol. It is characterized by a hydroxyl group and a nitro group on the pyridine ring, which contribute to its diverse biological activities. This article explores the biological activity of 4-HO-3-NP, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Synthesis

This compound can be synthesized through various methods, including:

  • Nitration of 4-hydroxypyridine : This is the most common method, where 4-hydroxypyridine is treated with nitrating agents to introduce the nitro group at the 3-position of the pyridine ring .
  • Functionalization : It can also be derived from other nitropyridines through functionalization reactions, such as malonation and methylation .

Antimicrobial Properties

Research has indicated that 4-HO-3-NP exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceutical formulations . The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Molecular docking studies have shown that it can bind effectively to target proteins involved in oxidative stress pathways, potentially mitigating oxidative damage in cells . This property is particularly relevant in the context of degenerative diseases where oxidative stress plays a pivotal role.

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have reported that it induces apoptosis in various cancer cells, suggesting a mechanism that could be harnessed for cancer therapy . The compound's ability to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further research in oncology.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, 4-HO-3-NP was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited growth at concentrations as low as 50 µg/mL, indicating strong antibacterial properties (Table 1) .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus50 µg/mL
    Escherichia coli100 µg/mL
    Pseudomonas aeruginosa75 µg/mL
  • Cytotoxicity Assay : A study assessing the cytotoxic effects on human cancer cell lines revealed that 4-HO-3-NP reduced cell viability significantly at concentrations above 25 µM after 48 hours of treatment (Table 2) .
    Cell LineIC50 (µM)
    HeLa (cervical cancer)20
    MCF-7 (breast cancer)15
    A549 (lung cancer)25

Mechanistic Insights

The biological activity of 4-HO-3-NP can be attributed to its structural features:

  • Hydroxyl Group : Enhances hydrogen bonding capabilities, increasing interaction with biological macromolecules.
  • Nitro Group : Contributes to electron-withdrawing properties, which may enhance reactivity towards nucleophiles in biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-3-nitropyridine, and how does regioselectivity influence product purity?

  • Methodology : this compound is synthesized via nitration of 4-hydroxypyridine using fuming HNO₃ and H₂SO₄. Regioselectivity is critical, as competing nitration at alternative positions (e.g., 2- or 5-nitropyridine derivatives) may occur. Optimizing reaction conditions (e.g., temperature, acid concentration) minimizes byproducts .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Post-synthesis, recrystallization from ethanol/water mixtures improves purity (melting point: 275–280°C) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Analytical Techniques :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxyl at C4, nitro at C3). IR spectroscopy identifies O–H (3200–3600 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .
  • Thermal Analysis : Differential scanning calorimetry (DSC) verifies melting range and thermal stability .
    • Critical Data : Molecular formula (C₅H₄N₂O₃), molecular weight (140.1 g/mol), and solubility in polar solvents (e.g., DMSO, ethanol) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE Requirements : N95 respirator, nitrile gloves, and safety goggles to avoid respiratory, dermal, and ocular irritation (R36/37/38) .
  • Storage : Store in airtight containers at room temperature, away from strong oxidizers (e.g., peroxides) and acids to prevent decomposition .

Advanced Research Questions

Q. How does this compound behave as a precursor in heterocyclic chemistry?

  • Reaction Pathways :

  • Etherification : React with PCl₅ followed by ethanol to yield 4-ethoxy-3-nitropyridine, a key intermediate for nucleophilic substitutions .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces the nitro group to an amine, enabling access to 3,4-diaminopyridine derivatives .
    • Challenges : Competing side reactions (e.g., over-reduction, ring hydrogenation) require controlled reaction conditions and catalyst selection .

Q. What analytical strategies resolve contradictions in stability data for this compound?

  • Contradictions : Some studies report decomposition above 280°C , while others note stability under inert atmospheres.
  • Resolution : Conduct thermogravimetric analysis (TGA) under N₂ vs. O₂ to assess oxidative degradation. Pair with GC-MS to identify decomposition products (e.g., NOₓ, CO) .

Q. How can researchers optimize regioselectivity in functionalizing this compound?

  • Experimental Design :

  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetylation) to direct electrophilic substitution to the nitro-adjacent position .
  • Catalysis : Use phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance reactivity in biphasic systems .
    • Validation : X-ray crystallography or NOE NMR confirms regiochemical outcomes .

Q. What are the implications of limited toxicological data for this compound in biological studies?

  • Gaps : No carcinogenicity data (IARC/NTP/CA Prop 65) or ecotoxicity profiles .
  • Mitigation : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies. Use computational tools (e.g., QSAR) to predict toxicity .

Properties

IUPAC Name

3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWOLBZMQDGRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935319
Record name 3-Nitro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-54-1, 15590-90-6
Record name 3-Nitro-4-pyridinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 15590-90-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5435-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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